molecular formula C20H17FN4O B7720380 2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7720380
M. Wt: 348.4 g/mol
InChI Key: FZNJQJNHOXKXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a derivative of pyrazoloquinoline . It acts as a fluorescent sensor suitable for the detection of small inorganic cations such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc in strongly polar solvents like acetonitrile .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves several methods including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The structure of pyrazoloquinolines was first described in 1911 by Michaelis and later verified by other researchers . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

Pyrazoloquinolines exhibit emission properties, both in solutions and even in a solid state . The reaction involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The purities of all compounds were shown to be over 95% . The compounds obtained were characterized by intense fluorescence .

Mechanism of Action

The mechanism which allows the application of this compound as a sensor is an electron transfer from the electron-donative part of the molecule (amine) to the acceptor part (pyrazoloquinoline derivative), which is retarded upon complexation of the electro-donative part by inorganic cations .

properties

IUPAC Name

2-fluoro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-2-11-25-19-15(12-13-7-3-6-10-17(13)22-19)18(24-25)23-20(26)14-8-4-5-9-16(14)21/h3-10,12H,2,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJQJNHOXKXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.